1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol
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Overview
Description
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is a complex organic compound featuring two oxazoline rings attached to a central ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol typically involves the reaction of 4,4-dimethyl-4,5-dihydrooxazole with a suitable phenyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the industrially produced compound .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism by which 1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The oxazoline rings and phenyl groups play a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: Similar in structure but with a pyridine core instead of ethanol.
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline: Contains an aniline group instead of ethanol.
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: Features an ethane backbone instead of ethanol.
Uniqueness
1,1-Bis(4-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)phenyl)ethanol is unique due to its ethanol core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C24H28N2O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,1-bis[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]ethanol |
InChI |
InChI=1S/C24H28N2O3/c1-22(2)14-28-20(25-22)16-6-10-18(11-7-16)24(5,27)19-12-8-17(9-13-19)21-26-23(3,4)15-29-21/h6-13,27H,14-15H2,1-5H3 |
InChI Key |
PLEOPKVTMOCTRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C(C)(C3=CC=C(C=C3)C4=NC(CO4)(C)C)O)C |
Origin of Product |
United States |
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